trans-3-(Benzyloxy)cyclobutanamine hydrochloride
Overview
Description
trans-3-(Benzyloxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol It is a cyclobutanamine derivative, characterized by the presence of a benzyloxy group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Benzyloxy)cyclobutanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the cyclobutane ring.
Amination: The amine group is introduced through a reductive amination process, where an appropriate amine precursor is reacted with the cyclobutane ring.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(Benzyloxy)cyclobutanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group can be replaced by other nucleophiles such as halides or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the benzyloxy group and formation of cyclobutanamine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, nucleophilic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Hydrolysis: Cyclobutanamine derivatives.
Scientific Research Applications
Chemistry: trans-3-(Benzyloxy)cyclobutanamine hydrochloride is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of trans-3-(Benzyloxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the cyclobutanamine moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
trans-3-(Methoxy)cyclobutanamine hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.
trans-3-(Ethoxy)cyclobutanamine hydrochloride: Similar structure but with an ethoxy group instead of a benzyloxy group.
trans-3-(Phenoxy)cyclobutanamine hydrochloride: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness: trans-3-(Benzyloxy)cyclobutanamine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMLIIBGYIRLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693400 | |
Record name | 3-(Benzyloxy)cyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905823-30-5 | |
Record name | 3-(Benzyloxy)cyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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